molecular formula C12H22N2O B2852735 N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide CAS No. 1396783-25-7

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide

Cat. No. B2852735
CAS RN: 1396783-25-7
M. Wt: 210.321
InChI Key: MVNQLOHDYCPWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DIBA is a derivative of propargylamine and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO), an enzyme that plays a role in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide can increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons. Additionally, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide in lab experiments is its ability to selectively inhibit the activity of MAO-B, which is involved in the breakdown of dopamine. This makes it a useful tool for studying the role of dopamine in various biological processes. However, one of the limitations of using N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its ability to selectively inhibit the activity of MAO-B makes it a useful tool for studying the role of dopamine in various biological processes. Further research is needed to fully understand the mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide and its potential applications in various areas of scientific research.

Synthesis Methods

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of propargylamine with diisopropylamine in the presence of a solvent and a catalyst. The resulting product is then reacted with acetic anhydride to obtain N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide. This synthesis method has been well-established and has been used in various research studies.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10(2)14(11(3)4)9-7-6-8-13-12(5)15/h10-11H,8-9H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNQLOHDYCPWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide

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